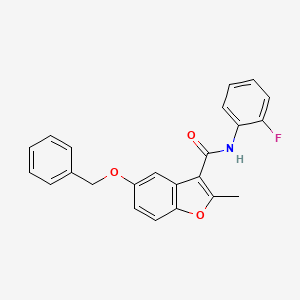
5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide (5-BFMC) is an organic compound of the benzofuran class that has been studied for its potential applications in pharmaceuticals and biochemistry. 5-BFMC is a member of the benzofuran family of compounds, which is composed of a benzene ring, a furan ring, and a carboxamide group. 5-BFMC has been extensively studied due to its unique properties and potential applications in drug discovery and development.
科学的研究の応用
5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in pharmaceuticals and biochemistry. It has been used in a variety of scientific research studies, including those related to drug discovery, drug metabolism, and drug delivery. This compound has also been studied for its potential to act as a selective inhibitor of certain enzymes, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs.
作用機序
The mechanism of action of 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed to act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, such as the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, such as the proteasome, which is involved in the degradation of proteins.
実験室実験の利点と制限
The advantages of using 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments include its low toxicity, its ability to inhibit the activity of certain enzymes, and its potential to act as a selective inhibitor of certain enzymes. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to interfere with other compounds in the reaction mixture, and its potential to produce by-products that can interfere with the results of the experiment.
将来の方向性
The potential future directions for research on 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide include further studies on its mechanism of action, its potential applications in drug discovery and development, its potential to act as a selective inhibitor of certain enzymes, and its potential to be used as an inhibitor of other enzymes involved in the metabolism of drugs. In addition, further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential to be used as an inhibitor of other enzymes involved in the degradation of proteins.
合成法
5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide can be synthesized through a number of different methods, including a Grignard reaction and a condensation reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by the addition of a carboxylic acid. The condensation reaction involves the condensation of a carboxylic acid with an aldehyde or ketone, followed by the addition of a Grignard reagent. Both of these methods have been used to synthesize this compound in the laboratory.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3/c1-15-22(23(26)25-20-10-6-5-9-19(20)24)18-13-17(11-12-21(18)28-15)27-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHYVNPZFPELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6545036.png)
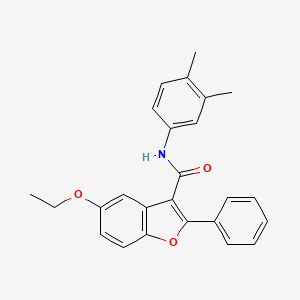
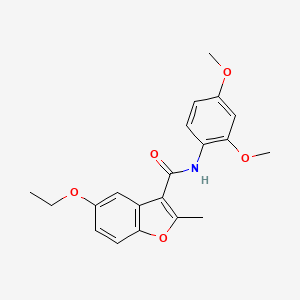


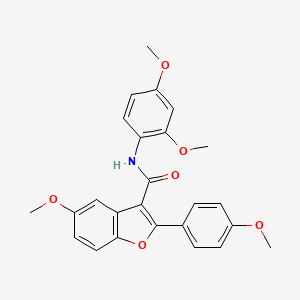
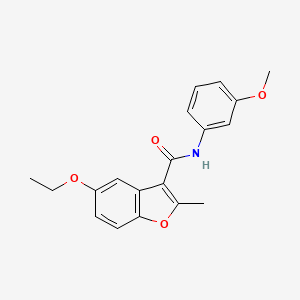
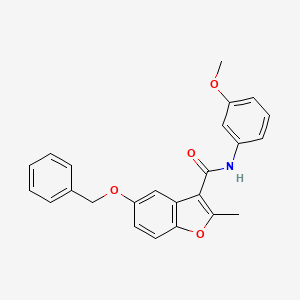
![N-(3-chlorophenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545105.png)
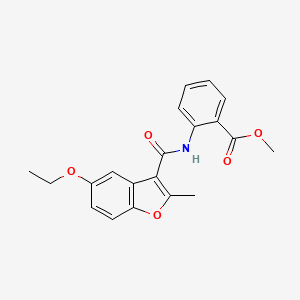
![methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545119.png)
![N-benzyl-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545133.png)
![5-ethoxy-N-[(furan-2-yl)methyl]-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B6545134.png)